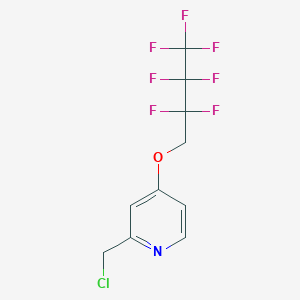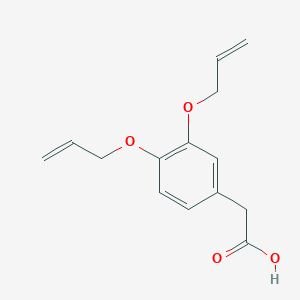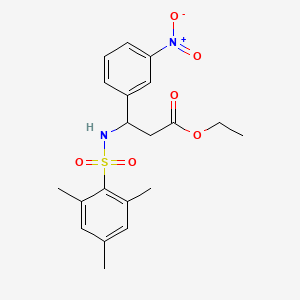![molecular formula C16H15Cl2NO4S B2472901 N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide CAS No. 338424-22-9](/img/structure/B2472901.png)
N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, also known as CS-0777, is a small molecule drug that has shown promising results in pre-clinical studies for the treatment of various diseases. This compound has been synthesized using a novel method, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Scientific Research Applications
Sulfonamide Applications
N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide is a compound that falls under the category of sulfonamides, a class of compounds known for their diverse applications in the field of medicine and environmental science. A detailed analysis of recent scientific literature reveals several notable applications and characteristics of sulfonamides:
Biomedical Applications :
- Sulfonamides, including compounds similar to N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, have been studied for their role as inhibitors in various biological processes. These compounds have shown potential in treating diseases like glaucoma, cancer, and bacterial infections. Specifically, the presence of the sulfonamide moiety has been linked to significant antitumor activity. The literature indicates a continued interest in developing novel sulfonamides to act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools (Carta et al., 2012).
Environmental Applications :
- Environmental fate and behavior studies of compounds structurally similar to N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, such as DDT isomers and metabolites, have provided insights into the isomeric composition of organic pollutants. These studies emphasize the significance of understanding isomer-specific behavior to better grasp environmental processes like biotransformation and bioaccumulation, important for managing and mitigating pollution (Ricking & Schwarzbauer, 2012).
Industrial Applications :
- The use of sulfonamides in industrial applications, particularly as biocides in reverse osmosis membrane systems, demonstrates their versatility. These compounds have been evaluated for their antimicrobial efficiency and compatibility with membrane materials, marking their significance in ensuring the efficiency and longevity of water treatment systems (Da-Silva-Correa et al., 2022).
Chemical Synthesis and Drug Development :
- Sulfonamides have been a focal point in the synthesis of complex molecules, offering pathways to develop a variety of drug candidates. The structural motif of sulfonamides, as seen in compounds like N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, has facilitated the synthesis of drug candidates with potential antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties (Azevedo-Barbosa et al., 2020).
properties
IUPAC Name |
N-(4-chlorophenyl)-3-(3-chlorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-16(21,15(20)19-13-7-5-11(17)6-8-13)10-24(22,23)14-4-2-3-12(18)9-14/h2-9,21H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRZVJDFGUNHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC(=CC=C1)Cl)(C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclopropyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2472823.png)
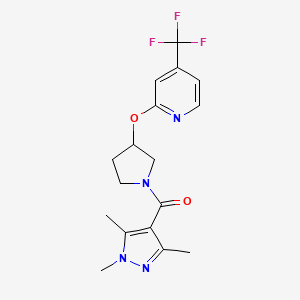
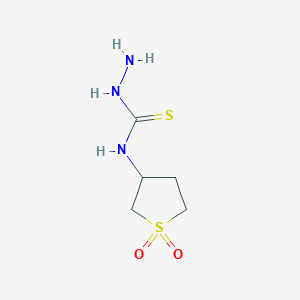
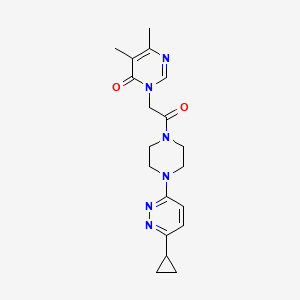
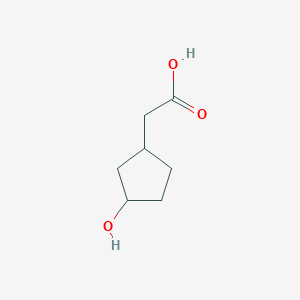
![2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2472830.png)
